5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid butylamide belongs to the class of 1,2,4-oxadiazole derivatives, which are characterized by a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. These compounds are known for their diverse biological activities and find applications in medicinal chemistry as potential therapeutic agents [, , , , ]. While specific information about the source, classification, and role of 5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid butylamide in scientific research is limited within the provided papers, its structural similarity to other 1,2,4-oxadiazole derivatives suggests potential research avenues.
5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide is a compound belonging to the oxadiazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This compound is notable for its potential biological activities, particularly in antibacterial and anti-inflammatory applications. The molecular formula of this compound is , with a molecular weight of 245.28 g/mol. It is classified under the category of oxadiazole derivatives, which are recognized for their diverse pharmacological properties and applications in medicinal chemistry .
The synthesis of 5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide typically involves the cyclization of amidoxime derivatives with acyl chlorides. A common method includes dissolving an acyl chloride in toluene and adding it to a solution of amidoxime at room temperature while stirring. The mixture is then refluxed for several hours, followed by purification through column chromatography to yield the desired product .
A typical reaction setup may involve:
The structure of 5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide features a phenyl group attached to a 1,2,4-oxadiazole ring system with a carboxylic acid moiety converted into butylamide. The oxadiazole ring contributes to the compound's biological activity due to its electron-withdrawing characteristics.
5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide can undergo various chemical reactions typical for oxadiazoles. These include:
These reactions are significant for further functionalizing the compound for enhanced biological activity or specificity .
The mechanism of action for compounds like 5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide often involves interactions with biological targets such as enzymes or receptors. Preliminary studies suggest that these compounds may exert their effects through:
Further research is necessary to elucidate the precise molecular interactions and pathways involved in its biological activity .
Relevant data indicate that structural modifications can significantly influence both solubility and biological activity, making this compound an interesting subject for further study in medicinal chemistry .
5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide has several scientific applications:
Research continues into optimizing this compound and its derivatives for improved efficacy and safety profiles in therapeutic applications .
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger but remained largely unexplored until the mid-20th century. Initial interest surged in the 1940s with biological activity studies, culminating in the 1960s with the approval of Oxolamine—the first 1,2,4-oxadiazole-containing drug (cough suppressant). Subsequent decades witnessed accelerated diversification, leading to clinically approved agents like the vasodilator Butalamine, antiviral Pleconaril, and muscular dystrophy drug Ataluren [1] [10]. A pivotal milestone occurred in 2011 with the isolation of phidianidines A and B from the sea slug Phidiana militaris. These naturally occurring 1,2,4-oxadiazoles demonstrated cytotoxic activity against mammalian cell lines (e.g., HeLa, CaCo-2) and agonism against PTP1B/CXCR4 receptors, validating the scaffold’s biological relevance [1] [6].
Table 1: Milestones in 1,2,4-Oxadiazole Drug Development
Year | Event | Significance |
---|---|---|
1884 | Synthesis by Tiemann & Krüger | First chemical characterization |
1960s | Oxolamine approval | First therapeutic agent (antitussive) |
1980-2020 | Development of Prenoxdiazine, Fasiplon, Ataluren | Expansion into neurology, virology, and rare diseases |
2011 | Isolation of Phidianidines A/B | Natural product discovery with cytotoxic & receptor-modulating activities |
The scaffold’s synthetic versatility facilitated structural diversification. Early methods relied on amidoxime cyclization (e.g., with acyl chlorides), often yielding mixtures. Innovations like microwave-assisted synthesis (yields: 76–98%, reaction time: minutes) and catalysis by TBAF (tetrabutylammonium fluoride) improved efficiency and enabled rapid library generation for drug screening [1] [10].
Table 2: Clinically Approved 1,2,4-Oxadiazole Drugs
Drug Name | Therapeutic Category | Target/Mechanism | Key Structural Features |
---|---|---|---|
Oxolamine | Antitussive | Respiratory tract sensory nerves | 3-(Diethylaminoethyl)-5-phenyl substitution |
Prenoxdiazine | Cough suppressant | Peripheral airway receptors | Bis-oxadiazole with morpholinoethyl chain |
Ataluren | Muscular dystrophy | Nonsense mutation readthrough | 3-(4-Nitrobenzoyl)-5-fluorophenyl |
Fasiplon | Anxiolytic | GABA_A receptor partial agonist | Imidazo[1,2-b][1,2,4]oxadiazole fusion |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide groups, addressing metabolic instability while preserving spatial geometry and electronic properties. Key advantages include:
SAR studies reveal strict geometric constraints for bioactivity. In antibacterial derivatives (e.g., DNA gyrase inhibitors), the hydrogen-bond donor on the "A ring" (adjacent to oxadiazole) is essential, while acceptors diminish activity. Conversely, the "C ring" tolerates modifications like sulfur substitution or ring fusion [4]. This flexibility enables tailored optimization for diverse targets, including:
5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide (CAS: 1053656-32-8) exemplifies strategic oxadiazole-based drug design. Its structure integrates three pharmacophoric elements:
Table 3: Structural & Physicochemical Profile of the Target Molecule
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₁₃H₁₅N₃O₂ | - |
Molecular Weight | 245.28 g/mol | Compliant with Lipinski’s rules (MW < 500) |
SMILES | CCCCNC(=O)C₁=NOC(=N1)C₂=CC=CC=C₂ | Encodes atomic connectivity & stereochemistry |
Hydrogen Bond Acceptors | 4 (N₂, O, carbonyl O) | Facilitates target binding |
Hydrogen Bond Donors | 1 (amide NH) | Enhances solubility & specific interactions |
Predicted LogP | ~3.0 | Optimal for membrane permeability (LogP < 5) |
This compound’s synthetic accessibility follows established routes. Classical amidoxime cyclization employs butylamine-activated carboxylic acids under reflux or microwave irradiation. Alternative paths use N-acyl intermediates with aryl-nitrile precursors, achieving yields >75% [1] [10]. Its structural simplicity makes it a versatile intermediate for generating analogs targeting:
Table 4: Potential Biological Applications of the Target Molecule
Therapeutic Area | Molecular Target | Mechanistic Rationale |
---|---|---|
Antibacterial | DNA gyrase ATP-binding site | Structural analogy to pyrrole-oxadiazole inhibitors (e.g., Compound 17, IC₅₀ = 1.2 μM) |
Antiparasitic | L. infantum CYP51 | Docking affinity to sterol 14α-demethylase (validated for oxadiazoles) |
Anti-inflammatory | NF-κB signaling | SAR alignment with oxadiazoles suppressing COX-2/iNOS in RAW 264.7 cells |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0